

# Bis(trimethylsilyl)carbodiimide CAS number and molecular structure

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## Compound of Interest

Compound Name: *Bis(trimethylsilyl)carbodiimide*

Cat. No.: B093060

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## In-Depth Technical Guide to Bis(trimethylsilyl)carbodiimide

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Identity and Properties

Chemical Name: **Bis(trimethylsilyl)carbodiimide**

CAS Number: 1000-70-0[1][2][3][4]

Molecular Formula: C<sub>7</sub>H<sub>18</sub>N<sub>2</sub>Si<sub>2</sub>[1][2][3]

Molecular Weight: 186.40 g/mol [3][4]

Molecular Structure:

Synonyms: N,N'-**Bis(trimethylsilyl)carbodiimide**, 1,3-**Bis(trimethylsilyl)carbodiimide**, BTSC[1]

Physical and Chemical Properties

**Bis(trimethylsilyl)carbodiimide** is a colorless to pale yellow, moisture-sensitive liquid.[1] It is a highly reactive compound widely utilized in organic synthesis as a versatile reagent. The

presence of two trimethylsilyl groups enhances its reactivity and solubility in many organic solvents.[1]

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	164 °C	[5][6]
Density	0.821 g/mL at 25 °C	[6]
Refractive Index	1.434 at 20 °C	[6]
Flash Point	41 °C	[5]
Solubility	Miscible with diethyl ether, dioxane, benzene, and carbon tetrachloride	[7]

## Synthesis of Bis(trimethylsilyl)carbodiimide

A common and efficient method for the laboratory synthesis of **bis(trimethylsilyl)carbodiimide** involves the reaction of lithium cyanamide ( $\text{Li}_2\text{CN}_2$ ) with chlorotrimethylsilane (TMSCl). This method provides a direct route to the target compound.

Experimental Protocol: Synthesis from Lithium Cyanamide

Materials:

- Lithium cyanamide ( $\text{Li}_2\text{CN}_2$ )
- Chlorotrimethylsilane (TMSCl)
- Anhydrous toluene
- Anhydrous hexane
- Anhydrous diethyl ether
- Nitrogen gas supply

- Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

#### Procedure:

- In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend lithium cyanamide in anhydrous toluene.
- To this suspension, add a solution of chlorotrimethylsilane in anhydrous toluene dropwise at room temperature with vigorous stirring.
- Continue stirring the reaction mixture at room temperature for 3 hours.[8]
- After the reaction is complete, centrifuge the mixture to separate the lithium chloride precipitate.
- Transfer the supernatant to a clean, dry Schlenk flask via cannula.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **bis(trimethylsilyl)carbodiimide** by vacuum distillation to yield a colorless liquid.

## Applications in Organic Synthesis and Drug Development

**Bis(trimethylsilyl)carbodiimide** is a valuable reagent in various synthetic transformations, particularly in the construction of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.

### Amide Bond Formation

**Bis(trimethylsilyl)carbodiimide** can be utilized as a coupling agent to facilitate the formation of amide bonds from carboxylic acids and amines. The reaction proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Experimental Protocol: General Amide Synthesis

Materials:

- Carboxylic acid
- Amine
- **Bis(trimethylsilyl)carbodiimide**
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
- Nitrogen gas supply

#### Procedure:

- In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DCM or DMF.
- Add 1.1 equivalents of **bis(trimethylsilyl)carbodiimide** to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
- Add 1.0 equivalent of the amine to the reaction mixture.
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- Upon completion, quench the reaction with a small amount of water.
- Extract the product with an appropriate organic solvent.
- Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude amide by column chromatography or recrystallization.

## Synthesis of Pyrimidines

A significant application of **bis(trimethylsilyl)carbodiimide** is in the synthesis of pyrimidine derivatives, which are core structures in many biologically active compounds, including nucleobases. For example, 2,4-diaminopyrimidines can be synthesized from the reaction of

guanidine with a suitable three-carbon synthon, a reaction where a carbodiimide can act as a key building block.

#### Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine

This protocol describes a general synthesis of 2,4-diaminopyrimidine from guanidine and a  $\beta$ -alkoxyacrylonitrile, a reaction that can be adapted for carbodiimide chemistry.

#### Materials:

- Guanidine
- $\beta$ -Ethoxyacrylonitrile
- Isopropanol
- Toluene or n-heptane for work-up

#### Procedure:

- Prepare a solution of guanidine (1.15 equivalents) in isopropanol.
- In a separate flask, dissolve  $\beta$ -ethoxyacrylonitrile (1.0 equivalent) in isopropanol and heat to 68-70 °C.
- Add the guanidine solution dropwise to the heated  $\beta$ -ethoxyacrylonitrile solution over 1.5 hours.
- Stir the reaction mixture at 69-70 °C for 2.5 hours.<sup>[2]</sup>
- Distill off the isopropanol until the bottom temperature reaches approximately 98 °C.
- Digest the residue in toluene or n-heptane at 60 °C for 1 hour to precipitate the crude product.
- Isolate the solid by filtration to obtain crude 2,4-diaminopyrimidine.

## Precursor for Advanced Materials

**Bis(trimethylsilyl)carbodiimide** serves as a valuable precursor in materials science for the synthesis of silicon carbonitride (SiCN) ceramics. These materials are known for their high-temperature stability and mechanical strength. The process involves the formation of a preceramic polymer followed by pyrolysis.

#### Experimental Workflow: Synthesis of SiCN Ceramics

The general workflow involves the reaction of **bis(trimethylsilyl)carbodiimide** with a chlorosilane to form a polysilylcarbodiimide, which is then pyrolyzed to yield the ceramic material.

## Safety and Handling

**Bis(trimethylsilyl)carbodiimide** is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

#### Personal Protective Equipment (PPE):

- Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.
- Use in a well-ventilated area, preferably in a fume hood.

#### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- Store under an inert gas.

#### In Case of Exposure:

- Skin Contact: Immediately wash with plenty of soap and water.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
- Inhalation: Move to fresh air.

- Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

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